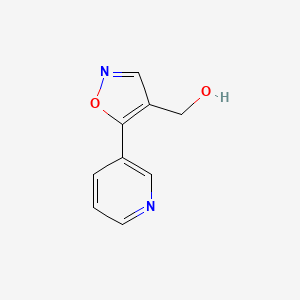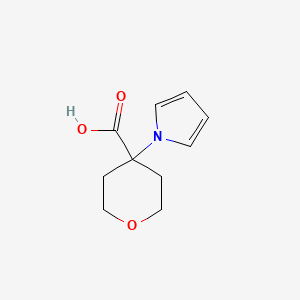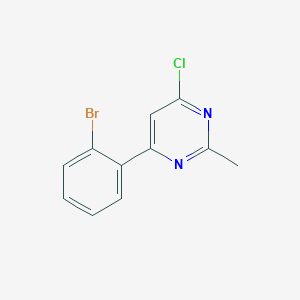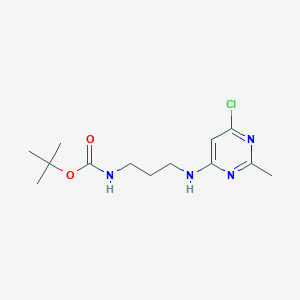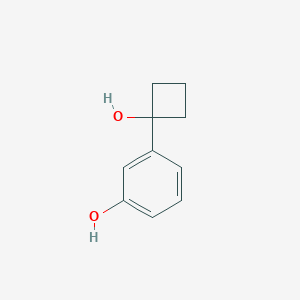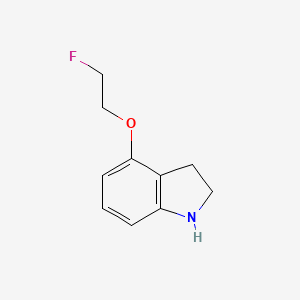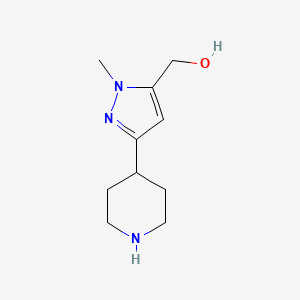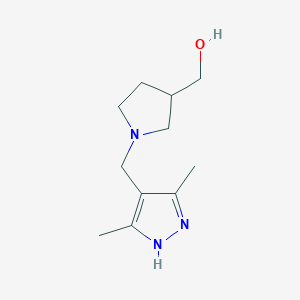
(1-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)pyrrolidin-3-yl)methanol
Descripción general
Descripción
“(1-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)pyrrolidin-3-yl)methanol” is a complex organic compound. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring in this compound is substituted with two methyl groups at positions 3 and 5 .
Molecular Structure Analysis
The molecular structure of “(1-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)pyrrolidin-3-yl)methanol” is complex due to the presence of multiple functional groups. The compound contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms. The pyrazole ring is substituted with two methyl groups at positions 3 and 5 . The compound also contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom .
Aplicaciones Científicas De Investigación
Chemical Synthesis
This compound could be used in various chemical synthesis processes. For instance, it could be used as a reagent in Suzuki Coupling , a type of palladium-catalyzed cross coupling reaction, which is widely used in organic chemistry for the synthesis of various organic compounds.
Drug Discovery
Pyrazole derivatives, such as this compound, have been extensively studied in drug discovery due to their wide range of pharmacological activities . They have been found in a number of clinically used medicines and exhibit broad-spectrum of pharmacological activities which include antioxidant, antitubercular, antibacterial, antiviral, anticancer, antimicrobial and anti-inflammatory activities .
Preparation of Selective Inhibitors
This compound could be used in the preparation of selective inhibitors. For example, it could be used in the synthesis of selective quinazolinyl-phenol inhibitors of CHK1, which are potential antitumors and radioprotectants . It could also be used in the stereoselective synthesis of selective Cathepsin inhibitors .
Coordination Chemistry
Pyrazoles have found applications in coordination chemistry . They can act as ligands, binding to a central metal atom to form coordination compounds. This property could be exploited in the development of new materials and catalysts.
Organometallic Chemistry
In organometallic chemistry, pyrazoles can be used to form organometallic complexes . These complexes have been extensively employed in coordination chemistry and in the discovery of new catalyst precursors .
Agrochemistry
Pyrazoles are also used in agrochemistry . They can be used in the synthesis of various agrochemicals, including pesticides and herbicides.
Catecholase Activity Studies
The compound has been used in catecholase activity studies . The in situ complexes of the multidentate ligands have been found able to oxidize the catechol substrate .
Crystal Structure Studies
The crystalline structure of one compound was completely determined by single-crystal X-ray diffraction . This could be useful in materials science and solid-state chemistry.
Propiedades
IUPAC Name |
[1-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]pyrrolidin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O/c1-8-11(9(2)13-12-8)6-14-4-3-10(5-14)7-15/h10,15H,3-7H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJZWCPMXNQYJMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CN2CCC(C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)pyrrolidin-3-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6-[4-(Propan-2-yl)piperazin-1-yl]pyridazin-3-amine](/img/structure/B1475450.png)

![1-[(Heptylamino)methyl]cyclobutan-1-ol](/img/structure/B1475452.png)

